molecular formula C14H11FS2 B3327026 Benzyl 3-fluorobenzene-1-carbodithioate CAS No. 305378-87-4

Benzyl 3-fluorobenzene-1-carbodithioate

Cat. No.: B3327026
CAS No.: 305378-87-4
M. Wt: 262.4 g/mol
InChI Key: DLJHBIGJSGSUQO-UHFFFAOYSA-N
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Description

Benzyl 3-fluorobenzene-1-carbodithioate (CAS 305378-87-4) is a synthetic compound belonging to the carbodithioate family, with a molecular formula of C14H11FS2 and a molecular weight of 262.4 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks common in medicinal chemistry. Carbodithioate derivatives are key precursors in the development of nitrogen-sulfur containing heterocycles, which are prominent structural motifs in a large number of bioactive compounds and drugs . The presence of the fluorine atom on the benzene ring significantly influences the compound's electronic properties and reactivity, potentially enhancing its stability and interaction with biological targets . In research settings, it is investigated for its potential as a building block in the synthesis of molecules with therapeutic properties, including anti-cancer and anti-inflammatory effects . The compound's mechanism of action in biological studies is often attributed to its ability to interact with enzyme active sites or critical protein regions, such as cysteine proteases, due to the carbodithioate's affinity for thiol groups, which can disrupt normal cellular processes . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

benzyl 3-fluorobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FS2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJHBIGJSGSUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704817
Record name Benzyl 3-fluorobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305378-87-4
Record name Benzyl 3-fluorobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluorobenzene-1-carbodithioate typically involves the reaction of benzyl chloride with 3-fluorobenzene-1-carbodithioic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluorobenzene-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-fluorobenzene-1-carbodithioate has shown potential for use in various fields, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism by which Benzyl 3-fluorobenzene-1-carbodithioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-chlorobenzene-1-carbodithioate
  • Benzyl 3-bromobenzene-1-carbodithioate
  • Benzyl 3-iodobenzene-1-carbodithioate

Uniqueness

Benzyl 3-fluorobenzene-1-carbodithioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from other similar compounds.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Benzyl 3-fluorobenzene-1-carbodithioate in laboratory settings?

  • Methodological Answer : Follow standard safety measures for fluorinated organosulfur compounds:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation risks, as fluorinated compounds may release hazardous vapors under specific conditions .
  • Store in sealed, dry containers away from oxidizers and ignition sources to prevent decomposition .
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : React 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.
  • Step 2 : Treat the acid chloride with benzyl mercaptan in the presence of a base (e.g., triethylamine) to yield the carbodithioate ester .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via HPLC or TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR to confirm fluorine substitution (δ ~ -110 ppm for meta-fluorine). 1H^{1}\text{H} NMR for benzyl and aromatic proton assignments.
  • IR : Detect C=S stretching (~1200 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 276) .

Advanced Research Questions

Q. How does the fluorine substituent influence the stability and reactivity of this compound compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions.
  • Steric Effects : Meta-fluorine minimizes steric hindrance, enabling regioselective reactions.
  • Stability Studies : Conduct accelerated degradation tests (e.g., under heat/UV light) to compare hydrolytic stability. Fluorinated analogs often exhibit slower degradation due to C-F bond strength .

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

  • Methodological Answer :

  • Crystal Growth : Diffuse diethyl ether vapor into a dichloromethane solution of the compound to obtain single crystals.
  • Data Collection : Use a synchrotron source for high-resolution diffraction.
  • Analysis : Refine the structure to confirm bond angles (e.g., C-S-C ~105°) and fluorine’s positional influence on packing interactions .

Q. What strategies can optimize the compound’s yield in multi-step syntheses with brominated intermediates?

  • Methodological Answer :

  • Intermediate Selection : Use 2-(bromomethyl)-3-fluorobenzonitrile (CAS 147269-67-8) to introduce the benzyl-thio group efficiently .
  • Reaction Monitoring : Employ in-situ FTIR to track thioester formation and minimize by-products.
  • By-product Mitigation : Add molecular sieves to absorb HBr, shifting equilibrium toward product formation .

Q. How can researchers design biological assays to evaluate the compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • Target Selection : Focus on cysteine proteases (e.g., papain) due to carbodithioate’s affinity for thiol groups.
  • Assay Design : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure inhibition kinetics.
  • Data Analysis : Calculate IC50_{50} values and compare with non-fluorinated analogs to assess fluorine’s role in binding .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor m/z 276 (target) and 154 (degradation product).
  • NMR Dilution Experiments : 19F^{19}\text{F} NMR at high sensitivity (600 MHz) to detect fluorinated by-products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for fluorinated carbodithioates?

  • Methodological Answer :

  • Variable Control : Replicate experiments under strict anhydrous conditions to rule out moisture-induced side reactions.
  • Spectroscopic Validation : Use 13C^{13}\text{C} NMR to quantify unreacted starting materials.
  • Statistical Analysis : Apply ANOVA to compare yields across multiple batches and identify outlier conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-fluorobenzene-1-carbodithioate
Reactant of Route 2
Benzyl 3-fluorobenzene-1-carbodithioate

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